molecular formula C12H12N2O3S2 B5599107 Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate

Cat. No.: B5599107
M. Wt: 296.4 g/mol
InChI Key: HBYYVOLROLMNNA-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate is a bi-heterocyclic compound featuring a thiazole core substituted with a thiophene-2-amido group and an ethyl acetate side chain. These derivatives are synthesized from the common precursor ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS: 53266-94-7, MW: 186.23 g/mol, C₇H₁₀N₂O₂S) , which undergoes functionalization at the 2-amino position of the thiazole ring. Modifications include substitution with sulfonamide, formamido, aryl, and other heterocyclic groups, enabling diverse biological activities such as enzyme inhibition, anticancer, and antimicrobial effects .

Properties

IUPAC Name

ethyl 2-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-2-17-10(15)6-8-7-19-12(13-8)14-11(16)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYYVOLROLMNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate typically involves the condensation of thiophene-2-carboxylic acid with thioamide, followed by cyclization to form the thiazole ring. The final step involves esterification with ethanol to form the ethyl ester. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and thiazole compounds .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate features a thiazole ring substituted with a thiophene amide group, which contributes to its biological activity. The molecular formula is C12H12N2O3SC_{12}H_{12}N_2O_3S with a molecular weight of approximately 288.35 g/mol. Its structure allows for diverse interactions with biological targets, making it a candidate for pharmaceutical development.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that compounds with thiazole and thiophene moieties often demonstrate activity against various bacterial strains, making this compound a potential candidate for antibiotic development .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1. This suggests potential applications in treating inflammatory diseases where cytokine levels are elevated .

3. Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could inhibit phosphodiesterase IV (PDE IV), which is relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its role in regulating inflammation .

Biological Interactions

1. Protein Binding Studies
Research into the binding affinity of this compound to various proteins is essential to understand its mechanism of action. Binding studies can elucidate how it interacts with enzymes or receptors that play critical roles in disease processes .

2. Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the biological activity of this compound. By modifying substituents on the thiazole or thiophene rings, researchers can enhance potency and selectivity against specific biological targets .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated against Gram-positive and Gram-negative bacteriaShowed significant inhibition against Staphylococcus aureus and E. coli
Anti-inflammatory ResearchEvaluated effects on cytokine productionReduced TNF-alpha levels in vitro
Enzyme Inhibition AssayTested against PDE IVDemonstrated competitive inhibition with an IC50 value indicating promising therapeutic potential

Mechanism of Action

The mechanism of action of ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiophene and thiazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key analogs of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, highlighting substituents, molecular weights, and biological activities:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate -NH₂ C₇H₁₀N₂O₂S 186.23 Precursor for heterocyclic synthesis
Ethyl 2-(2-formamidothiazol-4-yl)acetate (EFTA) -NHCHO C₈H₁₀N₂O₃S 214.24 Intermediate for drug candidates
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate -NHSO₂C₆H₅ C₁₃H₁₄N₂O₄S₂ 326.39 Not reported (structural analog)
Ethyl 2-(2-(methylamino)-1,3-thiazol-4-yl)acetate -NHCH₃ C₈H₁₂N₂O₂S 200.26 Not reported (structural analog)
Ethyl 2-(aryl)-thiazole-4-yl-acetate derivatives -Ar (e.g., phenyl, 4-methylphenyl) C₁₃H₁₃NO₂S 255.31 (example) Antifungal activity
5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol Cyclized to oxadiazole-thiol C₆H₆N₄OS₂ 214.28 Urease inhibition (IC₅₀: 12–45 μM)
Aralkylated 2-aminothiazole-ethyltriazole hybrids Triazole-linked aralkyl groups Variable ~300–400 Tyrosinase inhibition (IC₅₀: 0.8–3.2 μM)

Notes:

  • Thiophene-2-amido substitution : The target compound replaces the -NH₂ group with a thiophene-2-amido moiety (-NHCO-thiophene), likely increasing steric bulk and π-conjugation, which may enhance binding to biological targets.
  • Sulfonamide derivatives : The -NHSO₂C₆H₅ group in enhances electrophilicity and may influence pharmacokinetic properties like metabolic stability.

Key Differentiators of the Target Compound

While direct data on the thiophene-2-amido derivative is absent, inferences can be drawn:

  • Enhanced π-Stacking : The thiophene ring may improve binding to aromatic residues in enzymes compared to phenyl or formamido groups.
  • Steric Effects : The bulkier thiophene-2-amido group could reduce metabolic degradation compared to smaller substituents like -NH₂ or -NHCHO.
  • Synergistic Effects : Combining thiophene’s electron-rich nature with the thiazole-acetate scaffold may enhance redox-modulating or antimicrobial properties.

Biological Activity

Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring and a thiazole ring, contributing to its unique chemical properties. The compound can be synthesized through a series of reactions involving thiophene-2-carboxylic acid and thioamide, followed by cyclization and esterification processes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene and thiazole moieties are known to modulate enzyme activities and receptor interactions, leading to significant biological effects such as:

  • Antimicrobial Activity : The compound exhibits inhibitory effects against various microbial strains.
  • Anticancer Activity : It has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation.

Research Findings

Recent studies have highlighted the biological efficacy of this compound. Notable findings include:

  • Anticancer Studies : Research indicates that derivatives containing thiazole rings possess significant cytotoxic properties against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a related thiazole derivative demonstrated an IC50 value of 2.57 µM against MCF-7 cells, showcasing the potential for this class of compounds in cancer therapy .
  • Mechanistic Insights : Inhibitory assays have revealed that thiazole derivatives can affect key signaling pathways involved in tumor growth. For example, some compounds were found to inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis .
  • Comparative Studies : When compared with other thiazole derivatives, this compound exhibited unique properties due to the combination of thiophene and thiazole structures. This combination enhances its reactivity and biological activity compared to simpler analogs .

Data Table: Biological Activity Summary

Activity Type Cell Line/Target IC50 Value (µM) Reference
AnticancerMCF-72.57 ± 0.16
AnticancerHepG27.26 ± 0.44
VEGFR-2 Inhibition-0.15
AntimicrobialVarious StrainsVariable

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Anticancer Properties : A study involving the synthesis and evaluation of thiazole derivatives showed that modifications on the thiazole ring could significantly affect their cytotoxicity against cancer cells . This underscores the importance of structural optimization in developing effective anticancer agents.
  • Mechanistic Study on Apoptosis Induction : Another investigation focused on how these compounds induce apoptosis through mitochondrial pathways in cancer cells, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What methods ensure stability and purity during long-term storage of this compound?

  • Best Practices : Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and assess hygroscopicity using dynamic vapor sorption (DVS) .

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